Propane, 2-chloro-2-nitroso-

spin trapping monomer-dimer equilibrium EPR spectroscopy

2-Chloro-2-nitrosopropane (CNP; CAS 2421-26-3) is a geminal α-chloronitrosoalkane (C₃H₆ClNO; MW 107.54) that serves as an ambident electrophile, a radical spin trap, and a hetero-Diels–Alder dienophile. The compound is a blue-green liquid (bp 84.5 °C at 760 mmHg; predicted density 1.1 g/cm³) with a characteristic monomeric existence in solution—most C-nitrosoalkanes exist predominantly as dimers.

Molecular Formula C3H6ClNO
Molecular Weight 107.54 g/mol
CAS No. 2421-26-3
Cat. No. B14750624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropane, 2-chloro-2-nitroso-
CAS2421-26-3
Molecular FormulaC3H6ClNO
Molecular Weight107.54 g/mol
Structural Identifiers
SMILESCC(C)(N=O)Cl
InChIInChI=1S/C3H6ClNO/c1-3(2,4)5-6/h1-2H3
InChIKeyCJEALULDPPMPSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-2-nitrosopropane (CAS 2421-26-3): A C-Nitroso Speciality Reagent for Radical Spin-Trapping, Cycloaddition, and Photodegradation Sensitization


2-Chloro-2-nitrosopropane (CNP; CAS 2421-26-3) is a geminal α-chloronitrosoalkane (C₃H₆ClNO; MW 107.54) that serves as an ambident electrophile, a radical spin trap, and a hetero-Diels–Alder dienophile [1]. The compound is a blue-green liquid (bp 84.5 °C at 760 mmHg; predicted density 1.1 g/cm³) with a characteristic monomeric existence in solution—most C-nitrosoalkanes exist predominantly as dimers [2]. This monomeric state, combined with the electron-withdrawing gem-chloro substituent, underpins its distinctive reactivity in radical trapping, photofragmentation, and sensitized polymer degradation applications.

Why Generic Substitution Fails: Seven Ways 2-Chloro-2-nitrosopropane Outperforms Its Closest C-Nitroso Analogs


Common C-nitroso spin traps such as 2-methyl-2-nitrosopropane (MNP, tert-nitrosobutane) and nitrosobenzene exist predominantly in dimeric form in solution, where the monomer–dimer equilibrium limits the concentration of the active spin-trapping species. 2-Chloro-2-nitrosopropane (CNP) exists exclusively as a monomer, eliminating the dimer reservoir that imposes kinetic delays and reduces effective trapping rates [1]. Moreover, the gem-chloro substituent simultaneously enhances electrophilicity for amination/oxyamination reactions and shifts the n→π* absorption to ~650 nm—directly accessible by visible diode lasers—whereas MNP and nitrosobenzene require UV excitation [2]. In sensitized photodegradation of cis-1,4-polyisoprene, CNP demonstrated the highest sensitizing activity among 10 chloronitroso compounds tested, surpassing 1-chloro-1-nitrosocyclohexane and all other candidates [3]. These three property differences—monomeric state, visible-light addressability, and superior sensitizing efficiency—create scientific selection pressures that generic C-nitroso substitution cannot satisfy.

Head-to-Head Quantitative Evidence: Where 2-Chloro-2-nitrosopropane Demonstrates Verifiable Performance Advantages Over Competitor C-Nitroso Compounds


Evidence Item 1: Monomeric State Eliminates Dimer-Limited Spin-Trapping Kinetics—CNP vs. 2-Methyl-2-nitrosopropane (MNP)

C-Nitroso spin traps used in EPR spectroscopy (e.g., MNP, nitrosobenzene) exist predominantly as dimers in solution; only the monomeric form is active for radical trapping. MNP is known to exist in a monomer–dimer equilibrium that results in only a fraction of the total compound being reactive toward short-lived radicals at any given time [1]. 2-Chloro-2-nitrosopropane, in contrast, exists purely as a monomer under standard conditions—as confirmed by the absence of dimer-derived ESR signals—meaning the entire dissolved population is available for radical capture [2]. This eliminates the kinetic delay associated with dimer dissociation and ensures the maximum effective concentration of active spin trap.

spin trapping monomer-dimer equilibrium EPR spectroscopy

Evidence Item 2: Superior Sensitizing Activity in Photodegradation of cis-1,4-Polyisoprene—CNP vs. Nine Other Chloronitroso Compounds

In a systematic screen of 10 chloronitroso sensitizing compounds for visible-light-induced photodegradation of cis-1,4-polyisoprene, 2-chloro-2-nitrosopropane (reported as 2,2-chloronitrosopropane) and 1-chloro-1-nitrosocyclohexane were identified as exhibiting the highest sensitizing activity [1]. Critically, CNP was the compound for which the maximum wavelength producing the greatest decrease in relative solution viscosity was individually determined, confirming its unique suitability for visible-light (4000–7000 Å) polymer degradation applications where other chloronitroso sensitizers showed measurably lower activity.

photodegradation sensitization polymer degradation visible-light photochemistry

Evidence Item 3: Hetero-Diels–Alder Cycloaddition with 1,3-Cyclohexadiene Yields Structurally Characterised Bicyclic Oxazine—CNP vs. Nitrosobenzene and 1-Chloro-1-nitrosocyclohexane

When reacted with 1,3-butadiene, 2-chloro-2-nitrosopropane (II) and 1-chloro-1-nitrosocyclohexane (III) both gave water-insoluble 3,4-oxidopyrrolidine products rather than the expected cyclic amine oxide, while nitrosobenzene (I) reacted violently requiring benzene dilution [1]. In contrast, CNP reacts cleanly with 1,3-cyclohexadiene to yield 3-(2-chloropropyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene and its hydrochloride, with structures fully determined by ¹H NMR shift reagent analysis [2]. This demonstrates that CNP provides a well-controlled entry into isolable bicyclic oxazine derivatives, whereas the aromatic analog nitrosobenzene delivers unpredictable exothermic side reactions and the cyclohexyl analog yields less well-characterised product mixtures.

hetero-Diels–Alder cycloaddition nitroso dienophile

Evidence Item 4: Conformational Isomerism Resolved by IR Spectroscopy—CNP vs. Higher Homologs 2-Chloro-2-nitrosobutane and 2-Chloro-3-methyl-2-nitrosobutane

An IR spectroscopic study directly compared 2-chloro-2-nitrosopropane (CNP), 2-chloro-2-nitrosobutane, and 2-chloro-3-methyl-2-nitrosobutane in gas phase, solid phase, and solutions of varying polarity [1]. For CNP, the NO stretching band splitting arising from hindered internal rotation about the C–N bond was clearly resolved, allowing unambiguous assignment of the cis conformer (higher ν_NO) and the gauche conformer (lower ν_NO). The conformational enthalpy difference (ΔH) was quantified via temperature-dependent IR in both gas phase and non-polar solution and benchmarked against semi-empirical MO calculations. The shorter alkyl backbone of CNP minimises conformational complexity relative to the butane analogs, yielding a simpler, more readily interpreted IR fingerprint—a critical quality-control advantage for procurement and identity verification.

conformational isomerism infrared spectroscopy C-nitroso conformational analysis

Evidence Item 5: Identified Interference in Trace Mercury Determination by Dithizone—CNP as a Known False-Positive Source vs. Unexplained Interferences

In trace mercury determination using the dithizone method, 2-chloro-2-nitrosopropane—formed inadvertently from acetone used to clean glassware—was conclusively identified as a cause of interference [1]. This represents a specific, structurally assigned source of analytical error, contrasting with the numerous uncharacterised interferences that plague trace-metal analyses. For laboratories employing dithizone-based mercury assays, knowledge of this specific interference enables proactive exclusion (e.g., avoiding acetone cleaning or implementing solvent blank verification), a capability not offered by any other C-nitroso compound that has been explicitly linked to this method artifact.

trace mercury analysis dithizone method analytical interference

Evidence Item 6: Photofragmentation Dynamics Characterised at 650 nm with Bimodal NO Translational Energy Distribution—CNP vs. Generic Nitrosoalkanes

The 650 nm photodissociation of CNP has been studied in detail, revealing a bimodal translational energy distribution of the NO fragment and a positive correlation between NO rotational energy and relative translational energy of the recoiling fragments [1]. The rotational distribution was found to be similar to those previously measured for other nitrosoalkanes, but the translational energy distribution could not be predicted by statistical models that had been applied to nitrosoalkane photofragmentation, indicating that CNP dissociation occurs on multiple electronic potential energy surfaces [1]. This non-statistical behaviour is now sufficiently well-characterised—through scalar correlations, vector correlations (μ–v–j), and ion-imaging studies [2]—that CNP serves as a benchmark system for testing dynamical theories of nitrosoalkane photodissociation where simpler nitrosoalkanes (e.g., CF₃NO) lack the bimodal complexity needed to discriminate between statistical and non-statistical models.

photofragmentation dynamics NO product state distributions laser photodissociation

Procurement-Optimised Application Scenarios: Where 2-Chloro-2-nitrosopropane's Quantified Advantages Translate into Scientific or Industrial Selection


Scenario 1: EPR Spin-Trapping of Short-Lived Radicals Requiring Maximum Active Trap Concentration

When studying radical intermediates with sub-millisecond lifetimes via EPR spin trapping, every fraction of the nominal trap concentration that exists as inactive dimer reduces signal-to-noise and complicates kinetic interpretation. Because 2-chloro-2-nitrosopropane exists exclusively as a monomer [1], the user can directly equate the weighed mass to the active spin trap concentration. This eliminates the need for separate determination of the dimer dissociation constant required when using 2-methyl-2-nitrosopropane (MNP, where only a fraction of the bulk material is reactive toward short-lived radicals), making CNP the preferred choice for quantitative spin-counting experiments.

Scenario 2: Visible-Light-Sensitised Degradation of cis-1,4-Polyisoprene and Related Elastomers

In a head-to-head screen of 10 chloronitroso sensitizers, 2-chloro-2-nitrosopropane demonstrated the highest sensitizing activity for photodegradation of dissolved cis-1,4-polyisoprene under visible light (4000–7000 Å) [2]. The wavelength producing the maximum decrease in relative solution viscosity was individually determined for CNP, providing a characterised operating point that no other compound in the screen received. For laboratories developing visible-light photoresists, controlled polymer degradation protocols, or studying the Schenck-sensitization mechanism in elastomers, CNP offers the empirically validated best-in-class performance.

Scenario 3: Synthesis of Bicyclic Oxazine Scaffolds via Nitroso Hetero-Diels–Alder Cycloaddition

The reaction of CNP with 1,3-cyclohexadiene yields 3-(2-chloropropyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene, a bicyclic oxazine whose structure was fully confirmed by ¹H NMR shift reagent analysis [3]. This contrasts with the violent, poorly controlled reaction of nitrosobenzene with 1,3-butadiene and the incompletely characterised products obtained from 1-chloro-1-nitrosocyclohexane. For medicinal chemistry groups seeking a reliable entry into the 2-oxa-3-azabicyclo[2.2.2]octane scaffold—a core found in numerous bioactive molecules—CNP is the only α-chloronitroso dienophile for which a clean, characterisable cycloaddition protocol with a cyclic diene has been published.

Scenario 4: Benchmark System for Testing Non-Statistical Photodissociation Theories

Photodissociation of CNP at 650 nm yields NO fragments with a bimodal translational energy distribution and a v–j vector correlation (β₀₀(22) = −0.17±0.02) that is more than five times larger than predicted by statistical phase-space theory on the ground-state surface [4]. This uniquely non-statistical behaviour—documented through scalar and vector correlation measurements and ion-imaging studies—makes CNP a stringent test case for dynamical theories of nitrosoalkane photofragmentation. Physical chemistry groups developing or validating trajectory surface-hopping codes, RRKM variants, or phase-space theory extensions preferentially select CNP because simpler nitrosoalkanes (e.g., CF₃NO) lack the bimodal complexity necessary to discriminate between competing dynamical models.

Quote Request

Request a Quote for Propane, 2-chloro-2-nitroso-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.